Clethodim S-Methyl Sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

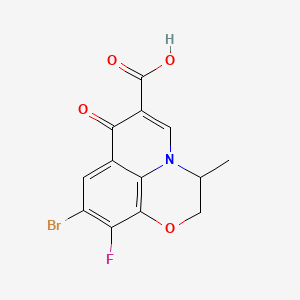

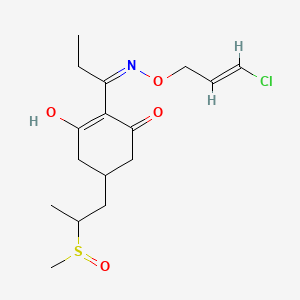

Clethodim S-Methyl Sulfoxide is a metabolite of clethodim, a selective cyclohexanedione herbicide. Clethodim is widely used in agriculture to control annual and perennial grass weeds in various crops. The compound exhibits its pesticidal activity by inhibiting acetyl coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .

Preparation Methods

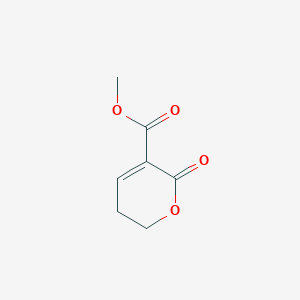

The preparation of clethodim involves pre-mixing 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one and chlorinated allyloxyamine. This mixture is then introduced into a micro-channel reactor through a metering pump, where a condensation reaction occurs without the participation of a solvent. The product is then extracted using petroleum ether .

Chemical Reactions Analysis

Clethodim S-Methyl Sulfoxide undergoes various chemical reactions, including oxidation and hydroxylation. The primary routes of metabolism involve oxidation and subsequent hydroxylation or demethylation. The major metabolite in excreta is clethodim sulfoxide, which accounts for a significant portion of the administered dose in urine and feces . Common reagents used in these reactions include alkaline hydrogen peroxide (H2O2) for oxidation .

Scientific Research Applications

Clethodim S-Methyl Sulfoxide has several scientific research applications. It is used in environmental studies to evaluate the toxicogenetic, biochemical, and anatomical effects of herbicides on plants like Allium cepa . Additionally, it is studied for its impact on aquatic biodiversity and water quality, particularly in relation to toxin-producing strains of cyanobacteria . The compound’s selective herbicidal properties make it valuable in agricultural research for developing effective weed control strategies.

Mechanism of Action

Clethodim S-Methyl Sulfoxide exerts its effects by inhibiting acetyl coenzyme A carboxylase, an enzyme involved in the fatty acid biosynthesis pathway in plants. This inhibition disrupts lipid synthesis, leading to the death of grass weeds . The molecular targets include the enzyme acetyl coenzyme A carboxylase, which is essential for the growth and development of grasses.

Comparison with Similar Compounds

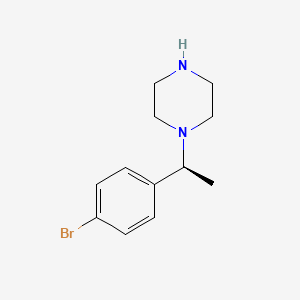

Clethodim S-Methyl Sulfoxide is similar to other cyclohexanedione herbicides, such as sethoxydim. Both compounds inhibit acetyl coenzyme A carboxylase and are used for post-emergent control of grass weeds. this compound is unique in its specific metabolic pathways and the formation of distinct metabolites like clethodim sulfoxide and S-methyl sulfoxide .

Conclusion

This compound is a significant compound in agricultural and environmental research due to its selective herbicidal properties and unique metabolic pathways. Its preparation, chemical reactions, and applications in scientific research highlight its importance in developing effective weed control strategies and understanding the environmental impact of herbicides.

Properties

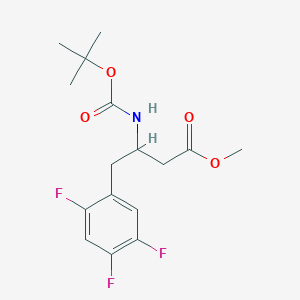

Molecular Formula |

C16H24ClNO4S |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(2-methylsulfinylpropyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C16H24ClNO4S/c1-4-13(18-22-7-5-6-17)16-14(19)9-12(10-15(16)20)8-11(2)23(3)21/h5-6,11-12,19H,4,7-10H2,1-3H3/b6-5+,18-13- |

InChI Key |

UQHZNYACFMFPQW-GPMZJDOWSA-N |

Isomeric SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)C)O |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)

![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)

amine](/img/structure/B13444028.png)

![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)

![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)